molecular formula C18H17NO3 B5762370 (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5762370
M. Wt: 295.3 g/mol
InChI Key: VWRKDHOBBHMHIJ-LCYFTJDESA-N
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Description

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a phenyl group, and a propenamide linkage, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

Chemical Reactions Analysis

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(Z)-N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKDHOBBHMHIJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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